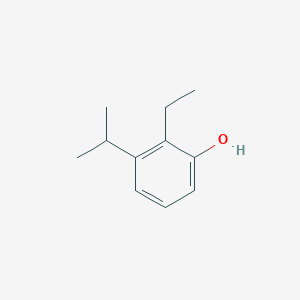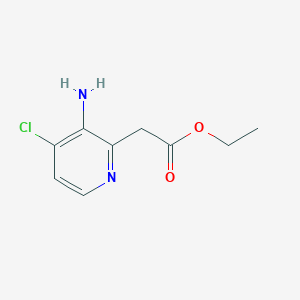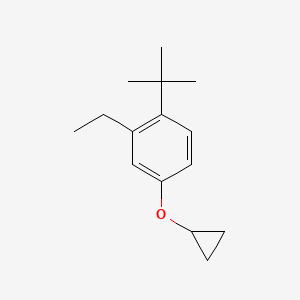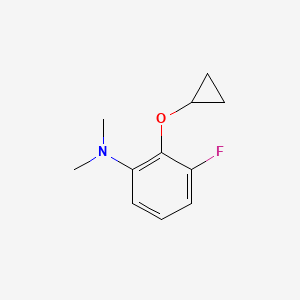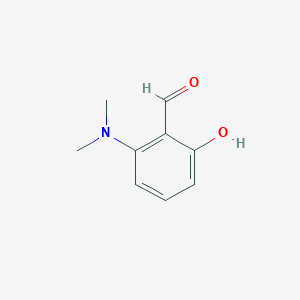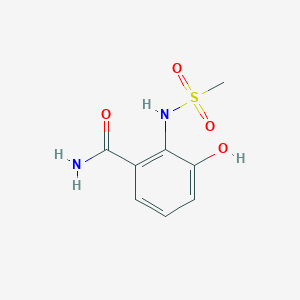
5-Hydroxy-2-(methylthio)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE is an organic compound with the molecular formula C8H8O2S It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the 5-position and a methylsulfanyl group at the 2-position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE can be achieved through several methods. One common approach involves the reaction of 5-hydroxybenzaldehyde with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Types of Reactions:
Oxidation: 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 5-hydroxy-2-(methylsulfanyl)benzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methylsulfanyl groups can direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 5-hydroxy-2-(methylsulfanyl)benzoic acid.
Reduction: Formation of 5-hydroxy-2-(methylsulfanyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagents used.
科学的研究の応用
5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE involves its interaction with various molecular targets. The hydroxyl and methylsulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also participate in nucleophilic addition reactions, further influencing its biological activity.
類似化合物との比較
5-HYDROXYBENZALDEHYDE: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2-HYDROXY-5-(METHYLSULFANYL)BENZALDEHYDE: The position of the hydroxyl and methylsulfanyl groups is reversed, leading to variations in reactivity and applications.
5-CHLOROSALICYLALDEHYDE:
Uniqueness: 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in various fields.
特性
分子式 |
C8H8O2S |
|---|---|
分子量 |
168.21 g/mol |
IUPAC名 |
5-hydroxy-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-8-3-2-7(10)4-6(8)5-9/h2-5,10H,1H3 |
InChIキー |
IIEZZYWOCSPANE-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C=C1)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




